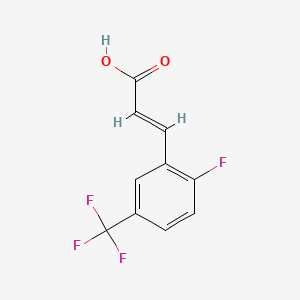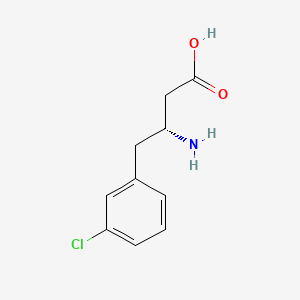
3-(4-クロロフェニル)イソキサゾール
説明
3-(4-Chlorophenyl)isoxazole is a chemical compound with the molecular formula C9H6ClNO . It belongs to the class of isoxazole derivatives, which are five-membered heterocycles. Isoxazoles have attracted attention due to their diverse pharmacological properties and potential therapeutic applications .
Synthesis Analysis
Several methods exist for synthesizing isoxazole derivatives. One study synthesized a series of 3-(4-chlorophenyl)-4-substituted pyrazoles and tested them for antifungal and antibacterial activity. These derivatives were evaluated using various models, including cell lines and experimental animal disease models . Another study reported the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazoles as potential antitubercular agents .
Chemical Reactions Analysis
The reactivity of 3-(4-Chlorophenyl)isoxazole depends on its functional groups. For example, it can undergo condensation reactions with hydroxylamine to form 3,4,5-trisubstituted isoxazoles . Additionally, it has been tested for antifungal and antibacterial activity, indicating its potential biological interactions .
科学的研究の応用
抗がん活性
イソキサゾール誘導体は、遺伝子発現を調節することによりがん治療において役割を果たす、潜在的なHDAC阻害剤として同定されています。 「3-(4-クロロフェニル)イソキサゾール」に含まれるクロロフェニル基は、生物学的システム内の分子相互作用に影響を与えることで、その抗がん特性を強化する可能性があります .
抗菌および抗微生物活性
クロロフェニル基を含む、官能化されたイソキサゾールは、抗菌および抗微生物活性を示しています。 これは、「3-(4-クロロフェニル)イソキサゾール」が、新しい抗生物質または抗微生物剤の開発における研究対象となる可能性があることを示唆しています .
抗炎症作用
イソキサゾール誘導体は、炎症性疾患に関与するp38 MAPキナーゼなどの酵素に対する阻害活性を有するかどうか、合成および試験されています。 “3-(4-クロロフェニル)イソキサゾール”は、関節リウマチなどの疾患の治療における潜在的な用途について検討することができます .
神経学的研究
イソキサゾールコアを持つ化合物は、神経毒として、およびGABAA受容体などの神経伝達物質システムの研究に使用されてきました。 “3-(4-クロロフェニル)イソキサゾール”の特定の構造は、研究目的のために神経学的標的に独自の相互作用を提供する可能性があります .
免疫調節効果
イソキサゾールは、免疫抑制剤として作用する薬物に見られます。 “3-(4-クロロフェニル)イソキサゾール”の研究は、その潜在的な免疫調節効果に関する洞察を提供し、自己免疫疾患の新しい治療法につながる可能性があります .
酵素阻害研究
イソキサゾール誘導体を酵素阻害剤として研究することは、重要な研究分野です。 “3-(4-クロロフェニル)イソキサゾール”は、さまざまな酵素に対する阻害効果を調査するために使用でき、酵素機能の理解と酵素ベースの治療法の開発に貢献します .
作用機序
Target of Action
3-(4-Chlorophenyl)isoxazole is a heterocyclic compound that has been studied for its potential biological activities
Mode of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The specific interactions of 3-(4-Chlorophenyl)isoxazole with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Isoxazole derivatives are known for their diverse biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . .
特性
IUPAC Name |
3-(4-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLWVGGGFZWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449189 | |
| Record name | 3-(4-Chlorophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31301-39-0 | |
| Record name | 3-(4-Chlorophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective are 3-(4-Chlorophenyl)isoxazole derivatives at inhibiting mild steel corrosion in acidic environments?
A1: Research indicates that both (3-(4-chlorophenyl)isoxazole-5-yl)methanol (CPIM) and (3-(2,4 dichlorophenolisoxazole-5-yl)methanol (DCPIM) exhibit significant corrosion inhibition for mild steel in 1 M HCl solutions. [] These compounds act as mixed-type corrosion inhibitors, effectively suppressing both anodic and cathodic corrosion reactions. [] Their efficiency increases with higher concentrations and lower temperatures. []
Q2: What structural characteristics of 3-(4-Chlorophenyl)isoxazole derivatives contribute to their corrosion inhibition properties?
A2: While the provided research doesn't delve into specific structure-activity relationships for corrosion inhibition, it highlights that the presence of electron-donating groups, like the hydroxyl group in CPIM and DCPIM, likely plays a role. Additionally, the planar structure of 3-(4-Chlorophenyl)isoxazole, with a dihedral angle of 6.81° between the isoxazole and benzene rings, may facilitate adsorption onto the metal surface. [] This adsorption forms a protective layer, hindering the interaction between the corrosive environment and the metal surface. Further research is needed to fully elucidate the structure-activity relationships governing the corrosion inhibition properties of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)
![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)

